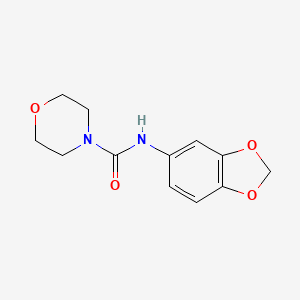

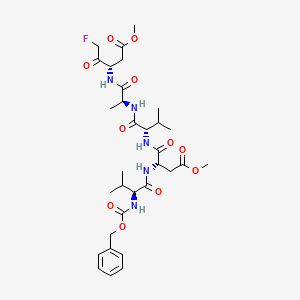

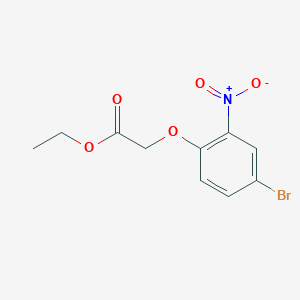

![molecular formula C20H36O5 B1632688 7-[3-Hydroxy-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid CAS No. 201848-10-4](/img/structure/B1632688.png)

7-[3-Hydroxy-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid

Übersicht

Beschreibung

7-[3-Hydroxy-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid, also known as HOCI or CLA, is a naturally-occurring fatty acid found in the milk and meat of ruminant animals. The molecule consists of 38 Hydrogen atoms, 21 Carbon atoms, and 5 Oxygen atoms . It contains a total of 64 bonds, including 26 non-H bonds, 2 multiple bonds, 14 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic ketone, 3 hydroxyl groups, and 2 secondary alcohols .

Molecular Structure Analysis

The molecular formula of this compound is C20H36O5. It has a molecular weight of 356.5 g/mol. The structure includes a six-membered ring and various functional groups including a carboxylic acid, a ketone, and multiple hydroxyl groups .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm³, a boiling point of 553.2±35.0 °C at 760 mmHg, and a flash point of 302.4±22.4 °C . It has 5 H bond acceptors, 3 H bond donors, and 14 freely rotating bonds . Its polar surface area is 95 Ų .Wissenschaftliche Forschungsanwendungen

Prostaglandin Synthesis and Optical Resolution

A key application of this compound is in the synthesis of prostaglandins. Marsheck and Miyano (1973) discussed the use of esters of racemic 7-(2− trans -styryl-3-hydroxy-5-oxocyclopentenyl)- n -heptanoic acid in the synthesis of F- and E-type prostaglandins, highlighting its role in the stereoselective hydrolysis process (Marsheck & Miyano, 1973).

Novel Prostaglandin Analogues

Smith et al. (1977) synthesized a series of prostaglandin analogues, including 7-[2-(3-Hydroxyoctyl)-1,1,4-trioxo-3-thiazolidinyl]heptanoic acid, demonstrating its potential in mimicking the E series of prostaglandins and binding to prostaglandin receptors (Smith, Lee, Gould, & Cragoe, 1977).

Laboratory-scale Synthesis

Naora, Ohnuki, and Nakamura (1988) developed a method for synthesizing 7-(2-hydroxy-5-oxo-1-cyclopentenyl)heptanoic acid, a prostanoid synthon, from commercially available materials. This method enables the production of valuable synthons for prostaglandins on a laboratory scale (Naora, Ohnuki, & Nakamura, 1988).

Monoesterification Method Development

Babler and Moy (1979) reported a method for the monoesterification of α, ω-Dicarboxylic acids, including 7-(5-oxocyclopentenyl)heptanoic acid. This approach is significant for large-scale synthesis, demonstrating the versatility and practicality of the compound in prostaglandin synthesis (Babler & Moy, 1979).

Synthesis of Misoprostol Intermediate

Jiang Xin-peng et al. (2017) synthesized the key intermediate of misoprostol, methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate, from suberic acid. This showcases the compound's significance in the synthesis of pharmaceuticals (Jiang Xin-peng, Wang, Xing, Li, & Yu, 2017).

Inhibitor Synthesis and Biological Activity Studies

Hoffman et al. (1985) explored the synthesis of 7-(substituted aryl)-3,5-dihydroxy-6-heptenoic (heptanoic) acids and their lactone derivatives, testing them as inhibitors for 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This research highlights the compound's relevance in biochemistry and pharmacology (Hoffman, Alberts, Cragoe, Deana, Evans, Gilfillan, Gould, Huff, Novello, & Prugh, 1985).

Epothilone A Synthesis

Shioji, Kawaoka, Miura, and Okuma (2001) described the synthesis of 5-oxo-(3S)-hydroxy-4,4-dimethylheptanoic acid, a fragment of epothilone A, using a lipase-catalyzed optical resolution. This underscores the compound's role in the synthesis of complex bioactive molecules (Shioji, Kawaoka, Miura, & Okuma, 2001).

Corrosion Inhibition Applications

Aghzzaf et al. (2014) researched heptanoic acid adsorption on grafted palygorskite for its use as a controlled-release corrosion inhibitor of steel. This study expands the application of heptanoic acid derivatives into materials science and corrosion prevention (Aghzzaf, Rhouta, Rocca, Khalil, Caillet, & Hakkou, 2014).

Novel Routes to 7-Amino-heptanoic Acid Hydrochloride

Juanjuan, Jiemei, Xiaozhu, and Jiashu (2010) developed a novel route for preparing 7-Amino-heptanoic acid hydrochloride, showcasing the compound's relevance in synthesizing specialized chemicals (Juanjuan, Jiemei, Xiaozhu, & Jiashu, 2010).

Carbohydrate Derivative Synthesis

Ager and East (1994) utilized the 7-oxabicyclo[2.2.1]heptanyl system, derived from compounds including heptanoic acid, for the stereoselective synthesis of carbohydrate derivatives. This illustrates the compound's utility in complex organic synthesis and carbohydrate chemistry (Ager & East, 1994).

Eigenschaften

IUPAC Name |

7-[3-hydroxy-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h15-17,19,21,23H,2-14H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOINJQWXDTOSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864883 | |

| Record name | 11,15-Dihydroxy-9-oxoprostan-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[3-Hydroxy-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

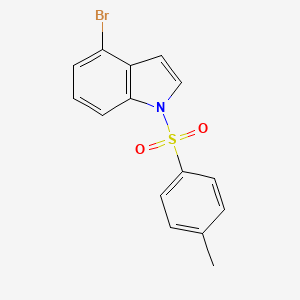

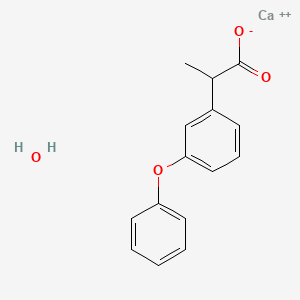

![3,6-Diazabicyclo[3.2.0]heptane-6-carboxylic acid, 1,1-dimethylethyl ester, (1R,5S)-](/img/structure/B1632633.png)